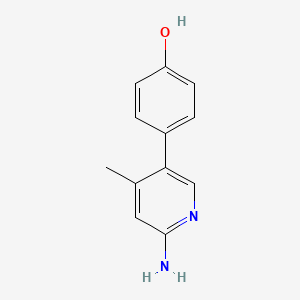

4-(6-Amino-4-methylpyridin-3-yl)phenol

CAS No.:

Cat. No.: VC13442734

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O |

|---|---|

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 4-(6-amino-4-methylpyridin-3-yl)phenol |

| Standard InChI | InChI=1S/C12H12N2O/c1-8-6-12(13)14-7-11(8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |

| Standard InChI Key | AEIZIUGZOXUQFE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C2=CC=C(C=C2)O)N |

| Canonical SMILES | CC1=CC(=NC=C1C2=CC=C(C=C2)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a phenol group (C₆H₅OH) attached to a 6-amino-4-methylpyridine ring (Figure 1). The pyridine ring’s amino (–NH₂) and methyl (–CH₃) groups at positions 6 and 4, respectively, contribute to its polarity and hydrogen-bonding capacity .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.24 g/mol | |

| XLogP3-AA (LogP) | 2.1 | |

| Hydrogen Bond Donors | 2 (–OH, –NH₂) | |

| Topological Polar SA | 59.1 Ų | |

| Solubility | Moderate (predicted) |

The compound’s moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability and solubility, making it suitable for drug discovery .

Synthetic Methodologies

Suzuki–Miyaura Cross-Coupling

The most reported synthesis involves a palladium-catalyzed Suzuki–Miyaura coupling between a pyridinyl boronic acid and a halogenated phenolic precursor. Optimized conditions include:

Microwave-Assisted Synthesis

Microwave irradiation (90°C, 30 min) enhances reaction efficiency for intermediates like (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone, which can be reduced to yield the target compound . This method reduces side reactions and improves purity (yield: ~75%) .

Biological Activity

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ≈ 8 µg/mL) and fungi (e.g., Candida albicans), comparable to chloramphenicol . Its mechanism may involve:

-

Disruption of microbial cell membranes via hydrogen bonding.

Computational and Theoretical Insights

Quantum Chemical Analysis

-

Molecular Electrostatic Potential (MEP): Negative charge localized on the phenolic oxygen, favoring electrophilic interactions .

ADMET Profiling

| Parameter | Prediction |

|---|---|

| Lipinski’s Rule | No violations (MW < 500, LogP < 5) |

| Intestinal Absorption | 85% (high) |

| BBB Penetration | Moderate |

| CYP2D6 Inhibition | Low risk |

Data derived from pkCSM and SwissADME tools suggest favorable pharmacokinetics .

Comparative Analysis with Structural Analogs

The absence of electron-withdrawing groups in 3-(6-amino-4-methylpyridin-3-yl)phenol may limit its potency compared to methoxy or nitro derivatives .

Challenges and Future Directions

-

Synthetic Scalability: Current methods require costly palladium catalysts. Greener alternatives (e.g., Ni-catalyzed coupling) are under exploration .

-

Toxicity Concerns: Preliminary in vivo studies of analogs report hepatotoxicity, necessitating structural optimization .

-

Therapeutic Validation: In-depth in vitro and in vivo studies are needed to confirm computational predictions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume